molecular formula C14H13NO7S B12567188 2,6-Dimethoxyphenyl 2-nitrobenzene-1-sulfonate CAS No. 144137-56-4

2,6-Dimethoxyphenyl 2-nitrobenzene-1-sulfonate

Cat. No.: B12567188
CAS No.: 144137-56-4
M. Wt: 339.32 g/mol
InChI Key: YYOWIQKIBVEODS-UHFFFAOYSA-N
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Description

2,6-Dimethoxyphenyl 2-nitrobenzene-1-sulfonate is an organic compound that belongs to the class of aromatic sulfonates It is characterized by the presence of two methoxy groups attached to a phenyl ring, a nitro group attached to a benzene ring, and a sulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethoxyphenyl 2-nitrobenzene-1-sulfonate typically involves the sulfonation of 2,6-dimethoxyphenyl 2-nitrobenzene. This can be achieved using sulfonating agents such as sulfur trioxide, oleum, or chlorosulfonic acid. The reaction is usually carried out under controlled conditions to ensure the selective formation of the sulfonate group.

Industrial Production Methods

Industrial production of this compound involves large-scale sulfonation processes using continuous flow reactors. These reactors provide better control over reaction conditions, leading to higher yields and purity of the final product. The use of microreactors has also been explored to enhance process safety and efficiency .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethoxyphenyl 2-nitrobenzene-1-sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Common reagents include bromine, chlorine, and nitrating agents.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Nucleophilic Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products Formed

    Electrophilic Aromatic Substitution: Substituted aromatic compounds with various functional groups.

    Reduction: 2,6-Dimethoxyphenyl 2-aminobenzene-1-sulfonate.

    Nucleophilic Substitution: Substituted sulfonates with different nucleophiles attached.

Scientific Research Applications

2,6-Dimethoxyphenyl 2-nitrobenzene-1-sulfonate has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.

    Materials Science: The compound is used in the development of advanced materials with specific properties.

    Biological Studies: It is used in the study of enzyme inhibition and protein interactions.

    Medicinal Chemistry: The compound is explored for its potential therapeutic properties and as a building block for drug development.

Mechanism of Action

The mechanism of action of 2,6-Dimethoxyphenyl 2-nitrobenzene-1-sulfonate involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the sulfonate group can engage in ionic interactions with biological molecules. The methoxy groups can influence the compound’s electronic properties, affecting its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dimethoxyphenyl 4-nitrobenzene-1-sulfonate
  • 2,6-Dimethoxyphenyl 2-chlorobenzene-1-sulfonate
  • 2,6-Dimethoxyphenyl 2-bromobenzene-1-sulfonate

Uniqueness

2,6-Dimethoxyphenyl 2-nitrobenzene-1-sulfonate is unique due to the specific arrangement of its functional groups, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in selective reactions and applications where other similar compounds may not be as effective.

Properties

CAS No.

144137-56-4

Molecular Formula

C14H13NO7S

Molecular Weight

339.32 g/mol

IUPAC Name

(2,6-dimethoxyphenyl) 2-nitrobenzenesulfonate

InChI

InChI=1S/C14H13NO7S/c1-20-11-7-5-8-12(21-2)14(11)22-23(18,19)13-9-4-3-6-10(13)15(16)17/h3-9H,1-2H3

InChI Key

YYOWIQKIBVEODS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)OC)OS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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